molecular formula C8H18ClNO2 B8458083 2-chloro-N,N-bis(methoxyethyl)ethylamine

2-chloro-N,N-bis(methoxyethyl)ethylamine

Cat. No.: B8458083
M. Wt: 195.69 g/mol
InChI Key: KRJIDWXXBQXZDD-UHFFFAOYSA-N
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Description

2-Chloro-N,N-bis(methoxyethyl)ethylamine is an ethylamine derivative substituted with two methoxyethyl groups and a chlorine atom. Its molecular structure combines a reactive chloroethylamine backbone with methoxyethyl substituents, which influence its solubility, stability, and chemical reactivity.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

N-(2-chloroethyl)-2-methoxy-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C8H18ClNO2/c1-11-7-5-10(4-3-9)6-8-12-2/h3-8H2,1-2H3

InChI Key

KRJIDWXXBQXZDD-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Chloroethylamine Derivatives

Nitrogen Mustards (HN1, HN2, HN3)
  • HN1 (Bis(2-chloroethyl)ethylamine hydrochloride) : Features two chloroethyl groups and an ethylamine core. It is a vesicant and alkylating agent used historically in chemical warfare. The chloroethyl groups enable crosslinking of DNA, but its high toxicity limits therapeutic use .
  • HN2 (Mechlorethamine) : Substitutes one ethyl group with a methyl (N-methyl-bis(2-chloroethyl)amine hydrochloride). This modification enhances alkylation efficiency, making it a precursor in chemotherapy .
  • HN3 (Tris(2-chloroethyl)amine) : Contains three chloroethyl groups, increasing its reactivity and toxicity. It is listed as a Schedule 1 chemical under the Chemical Weapons Convention due to its persistent environmental impact .

Key Differences :

  • Substituent Effects : The methoxyethyl groups in 2-chloro-N,N-bis(methoxyethyl)ethylamine replace chloroethyl groups, likely reducing alkylation potency but improving solubility in polar solvents. Methoxy groups are less electrophilic than chloro groups, altering reaction pathways (e.g., favoring nucleophilic substitution over DNA crosslinking) .
  • Applications: Nitrogen mustards are primarily cytotoxic, whereas methoxyethyl derivatives may find use in non-medical applications (e.g., as intermediates in organic synthesis) due to reduced reactivity .
Ethylamine Derivatives with Alternative Substituents
  • 2-Chloro-N,N-diethylethylamine hydrochloride : Features ethyl groups instead of methoxyethyl. The absence of electron-donating methoxy groups increases its electrophilicity, making it more reactive in alkylation reactions. Its hydrochloride salt enhances water solubility, similar to nitrogen mustards .
  • N,N-Bis(2-pyridylmethyl)ethylamine (bpea): A ligand in coordination chemistry. methoxyethyl) dictate metal-binding affinity and catalytic activity .

Key Differences :

  • This contrasts with pyridyl (electron-withdrawing) or ethyl (neutral) substituents .
  • Solubility : Methoxyethyl groups improve solubility in aqueous and organic phases compared to purely alkyl or aromatic substituents .

Thermodynamic and Physical Properties

While direct data for this compound are unavailable, comparisons can be drawn from structurally related compounds:

Compound Substituents Phase Transition Enthalpy (kJ/mol) Boiling Point (°C) Solubility Reactivity Type
HN1 Hydrochloride Bis(chloroethyl), ethyl Not reported ~200 (decomposes) Soluble in water DNA alkylation
HN2 Hydrochloride Bis(chloroethyl), methyl Not reported ~190 (decomposes) Soluble in water Cytotoxic alkylation
2-Chloro-N,N-diethylethylamine Diethyl Not reported ~150–160 Soluble in polar solvents Nucleophilic substitution
Methoxyethyl Analog (Hypothetical) Bis(methoxyethyl) Estimated lower than HN1 ~180–200 High in water/organic Moderate alkylation

Notes:

  • Methoxyethyl groups likely reduce volatility compared to chloroethyl derivatives, as seen in fluorinated ethylamines (e.g., 2-bromo-1,2-difluoro-N,N-bis(trifluoromethyl)ethylamine with vaporization enthalpy ~32.4 kJ/mol) .
  • The hydrochloride salt form (common in nitrogen mustards) enhances stability and solubility but may limit organic-phase reactivity .

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